molecular formula C18H23N3O3S B3914648 (Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate CAS No. 6133-47-7

(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate

Cat. No.: B3914648
CAS No.: 6133-47-7
M. Wt: 361.5 g/mol
InChI Key: VYGVSWWKFSEALP-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thioamides under basic conditions.

    Introduction of the Butoxybenzylidene Group: This step involves the condensation of 4-butoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with Thiazole: The hydrazone intermediate is then coupled with the thiazole derivative under acidic or basic conditions to form the final product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated processes might also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the butoxybenzylidene group.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Products may include oxidized thiazole derivatives and aldehydes or carboxylic acids from the butoxybenzylidene group.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s structure suggests potential applications in drug development. Thiazole derivatives have been investigated for their anticancer, anti-inflammatory, and antioxidant properties. This compound could be a candidate for further research in these areas.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The butoxybenzylidene group may enhance binding affinity to certain targets, while the hydrazone linkage could participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share the thiazole core structure.

    Hydrazone Derivatives: Compounds such as benzylidenehydrazine and acetylhydrazone have similar hydrazone linkages.

    Ethyl Acetate Derivatives: Compounds like ethyl 2-bromoacetate and ethyl 2-chloroacetate share the ethyl acetate moiety.

Uniqueness

What sets (Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate apart is the combination of these functional groups in a single molecule

Properties

IUPAC Name

ethyl 2-[2-[(2Z)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-3-5-10-24-16-8-6-14(7-9-16)12-19-21-18-20-15(13-25-18)11-17(22)23-4-2/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,20,21)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGVSWWKFSEALP-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N\NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417504
Record name F3284-1296
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6133-47-7
Record name F3284-1296
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate
Reactant of Route 4
(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate
Reactant of Route 5
(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.